Dodecahydro-1,4-methano-1H-fluorene, (1alpha,4alpha,4abeta,4balpha,8aalpha,9abeta)-
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Overview
Description
Preparation Methods
The synthetic routes for dodecahydro-1,4-methano-1H-fluorene typically involve the hydrogenation of fluorene derivatives under specific reaction conditions. Industrial production methods may include catalytic hydrogenation processes where fluorene is subjected to high pressure and temperature in the presence of a catalyst such as palladium or platinum . The reaction conditions are carefully controlled to ensure the complete hydrogenation of the aromatic rings, resulting in the formation of the dodecahydro derivative.
Chemical Reactions Analysis
Dodecahydro-1,4-methano-1H-fluorene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: It can be further reduced to form more saturated hydrocarbons using hydrogen gas in the presence of a metal catalyst.
Scientific Research Applications
Dodecahydro-1,4-methano-1H-fluorene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying hydrogenation reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism by which dodecahydro-1,4-methano-1H-fluorene exerts its effects involves its interaction with specific molecular targets. It can modulate various biochemical pathways, including those involved in oxidative stress and cellular metabolism. The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
Dodecahydro-1,4-methano-1H-fluorene can be compared with other similar compounds such as:
Tetradecahydro-1H-fluorene: This compound has a similar structure but with additional hydrogenation, making it more saturated.
Hexadecahydro-1H-fluorene: Another similar compound with even more hydrogenation, leading to a fully saturated hydrocarbon.
Octadecahydro-1H-fluorene: This compound is also similar but has a different degree of hydrogenation, affecting its chemical properties and reactivity.
These comparisons highlight the uniqueness of dodecahydro-1,4-methano-1H-fluorene in terms of its specific hydrogenation level and resulting chemical behavior.
Properties
CAS No. |
100578-95-8 |
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Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
(1R,2R,3S,8S,10R,11S)-tetracyclo[9.2.1.02,10.03,8]tetradecane |
InChI |
InChI=1S/C14H22/c1-2-4-12-9(3-1)8-13-10-5-6-11(7-10)14(12)13/h9-14H,1-8H2/t9-,10-,11+,12-,13+,14+/m0/s1 |
InChI Key |
XUVGPMDIOLPKQO-BSCCGWMCSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H]3[C@@H]2[C@@H]4CC[C@H]3C4 |
Canonical SMILES |
C1CCC2C(C1)CC3C2C4CCC3C4 |
Origin of Product |
United States |
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